molecular formula C8H10Cl2FN B6253585 [(3-chloro-5-fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 90389-35-8

[(3-chloro-5-fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6253585
CAS No.: 90389-35-8
M. Wt: 210.1
InChI Key:
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Description

(3-chloro-5-fluorophenyl)methylamine hydrochloride is an organic compound that features a substituted phenyl ring with both chlorine and fluorine atoms, attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-5-fluorophenyl)methylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzaldehyde.

    Reductive Amination: The aldehyde group of 3-chloro-5-fluorobenzaldehyde is subjected to reductive amination with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst.

    Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of (3-chloro-5-fluorophenyl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the phenyl ring.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary amines.

    Coupling Reactions: The phenyl ring can participate in various coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, (3-chloro-5-fluorophenyl)methylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new compounds.

Biology

The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific receptors or enzymes, making it a candidate for further drug development.

Industry

In the industrial sector, (3-chloro-5-fluorophenyl)methylamine hydrochloride is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-chloro-5-fluorophenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-4-fluorophenyl)methylamine hydrochloride
  • (3-chloro-5-bromophenyl)methylamine hydrochloride
  • (3-chloro-5-fluorophenyl)ethylamine hydrochloride

Uniqueness

(3-chloro-5-fluorophenyl)methylamine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

90389-35-8

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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